molecular formula C6H5F2IN2O2 B8036770 [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid

[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid

Cat. No.: B8036770
M. Wt: 302.02 g/mol
InChI Key: CEOBSKIPSYKMMZ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid is a functionalized pyrazole derivative designed for chemical synthesis and life sciences research. This compound features a difluoromethyl group, known to enhance metabolic stability and membrane permeability by acting as a hydrogen bond donor and influencing lipophilicity . The iodine atom at the 4-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of diverse compound libraries. The acetic acid moiety allows for further derivatization into amides or esters, or for the modification of solubility properties. Pyrazole cores are recognized as privileged scaffolds in medicinal and agrochemical research due to their wide range of biological activities . Specifically, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key synthetic intermediate for a class of potent fungicides that inhibit succinate dehydrogenase (SDHI) . The presence of both a reactive iodine and a carboxylic acid on this pyrazole scaffold makes it a highly valuable and flexible building block for developing novel active ingredients or chemical probes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-iodopyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O2/c7-6(8)5-3(9)1-11(10-5)2-4(12)13/h1,6H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBSKIPSYKMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Mechanism

This three-step method, adapted from CN111303035A, begins with N-methyl-3-aminopyrazole as the starting material:

  • Halogenation : Bromine or iodine is introduced at the pyrazole 4-position under acidic conditions. For iodine, hydrogen peroxide is added to facilitate substitution.

  • Diazotization and Coupling : The halogenated intermediate undergoes diazotization with sodium nitrite, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide.

  • Grignard Exchange and Carboxylation : The 4-halo-3-(difluoromethyl)pyrazole undergoes Grignard exchange with isopropyl magnesium chloride, followed by carboxylation with CO₂ to yield the acetic acid derivative.

Key Data:

  • Yield : 64% over three steps.

  • Purity : >99.5% after recrystallization.

  • Conditions :

    • Diazotization at -5°C to 5°C.

    • Coupling at 35–50°C in tetrahydrofuran or acetonitrile.

NMR Characterization:

  • 4-Iodo Intermediate : 1H^1H NMR (400 MHz, CDCl₃): δ 7.80 (s, 1H), 6.02 (s, 1H), 3.95 (s, 3H).

  • Carboxylic Acid Product : 1H^1H NMR (400 MHz, CDCl₃): δ 7.41 (s, 1H), 5.90 (s, 2H), 3.82 (s, 3H).

Difluoroacetyl Halide Addition-Cyclization Strategy

Methodology from CN111362874B

This route avoids isomer formation by leveraging 2,2-difluoroacetyl halides :

  • Addition to α,β-Unsaturated Esters : Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (e.g., triethylamine).

  • Alkaline Hydrolysis : The adduct is hydrolyzed to form α-difluoroacetyl carboxylic acid.

  • Cyclization with Methyl Hydrazine : Condensation with methyl hydrazine under catalytic iodide conditions yields the pyrazole core, followed by iodination at the 4-position.

Performance Metrics:

  • Isomer Suppression : <1% byproduct formation.

  • Yield : 78% for the cyclization step.

  • Recrystallization Solvent : Methanol/water (50:50).

Claisen-Cyclization Route (WO2014120397A1)

Process Overview

This industrial-scale method involves:

  • Claisen Condensation : Ethyl difluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to form a β-keto ester.

  • Enolate Acidification : CO₂ gas generates carbonic acid in situ, acidifying the enolate to yield difluoroacetoacetate.

  • Orthoester Coupling and Cyclization : The β-keto ester reacts with triethyl orthoformate, followed by cyclization with methyl hydrazine in a biphasic system (toluene/water).

Scalability Data:

  • Batch Size : Up to 2.0 kg with 93% yield.

  • Temperature Control : -10°C to 0°C during cyclization.

One-Pot Annulation via Nitrile Imines

Adaptation from ACS Org. Lett. 2023

While originally designed for trifluoromethylpyrazoles, this method can be modified for difluoromethyl analogs:

  • (3 + 3)-Annulation : Nitrile imines, generated in situ from hydrazonoyl halides, react with mercaptoacetaldehyde to form 1,3,4-thiadiazine intermediates.

  • Desulfurization and Iodination : Treatment with p-TsCl induces ring contraction to pyrazoles, followed by electrophilic iodination.

Optimization Highlights:

  • Catalyst : p-TsCl (2.5 equiv) in dichloromethane.

  • Yield : 91% for pyrazole formation.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Halogenation-Diazotization64%>99.5%High regioselectivityMulti-step purification required
Difluoroacetyl Cyclization78%99.2%Minimal isomer formationSensitive to moisture
Claisen-Cyclization93%99.9%Scalable to industrial productionRequires specialized equipment
One-Pot Annulation91%98.5%Rapid synthesis (<6 hours)Limited substrate scope

Critical Challenges and Innovations

Iodination Efficiency

Electrophilic iodination (e.g., using ICl or N-iodosuccinimide) remains problematic due to competing side reactions. CN111303035A reports optimal results with iodine/H₂O₂ in acetic acid, achieving >98% conversion.

Carboxylation Optimization

Grignard carboxylation with CO₂ (1–2 atm pressure) provides superior yields compared to traditional hydrolysis of nitriles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the acetic acid moiety.

    Reduction: Reduction reactions may target the iodo group, converting it to a hydrogen or other substituents.

    Substitution: The iodo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving halogenated substrates. Its difluoromethyl group can also serve as a bioisostere for hydrogen or hydroxyl groups in drug design.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the iodo group can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

a) 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
  • Structure : Replaces the difluoromethyl group with a trifluoromethyl (-CF₃) group.
  • Molecular Weight : 320.01 g/mol (vs. ~298.0 g/mol estimated for the target compound).
  • Key Differences : The -CF₃ group increases hydrophobicity and electron-withdrawing effects compared to -CHF₂. This enhances metabolic stability but may reduce solubility. The iodine atom at position 4 is retained, suggesting similar halogen-mediated interactions in biological systems .
b) [4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid
  • Structure : Chlorine replaces iodine at position 4; a methyl group is added at position 3.
  • Molecular Weight : 224.59 g/mol.
  • Key Differences : Chlorine’s smaller size and lower electronegativity compared to iodine may reduce steric hindrance and alter binding affinity in target proteins. The methyl group at position 5 could enhance lipophilicity .
c) 2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic Acid
  • Structure : Methoxycarbonyl (-COOCH₃) replaces the difluoromethyl group.
  • Molecular Weight : 310.05 g/mol.
  • Key Differences : The -COOCH₃ group introduces ester functionality, which may serve as a prodrug moiety. Hydrolysis to the carboxylic acid could modulate bioavailability .

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound ~298.0 1.8 <1 (low)
2-[4-Iodo-3-(CF₃)-1H-pyrazol-1-yl]acetic Acid 320.01 2.5 <0.5
[4-Cl-3-(CHF₂)-5-Me-1H-pyrazol-1-yl]acetic Acid 224.59 1.2 ~5

Research and Development Considerations

  • Environmental Impact : Iodinated compounds may pose challenges in waste management due to halogen persistence. Alternative halogenation strategies (e.g., recyclable iodine sources) are under exploration .
  • Cost-Efficiency : Iodine’s high cost compared to chlorine or fluorine necessitates optimization of synthetic yields and purification methods .

Biological Activity

[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid is a novel compound characterized by a pyrazole ring with difluoromethyl and iodo substitutions, along with a carboxylic acid functional group. This unique structure suggests diverse interactions within biological systems, making it an important subject of study in medicinal chemistry. The presence of halogen atoms enhances lipophilicity and influences reactivity, which can lead to significant biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F2IN2O2C_7H_7F_2IN_2O_2 with a molecular weight of 316.04 g/mol. The structural characteristics include:

  • Pyrazole Ring : Imparts stability and potential for diverse chemical reactions.
  • Difluoromethyl Group : Enhances metabolic stability and bioavailability.
  • Iodo Group : Increases lipophilicity, potentially improving membrane permeability.
  • Carboxylic Acid Group : Contributes to acidity and the ability to form hydrogen bonds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antifungal properties against several phytopathogenic fungi. For instance, derivatives have been tested against Cytospora sp., Colletotrichum gloeosporioides, and others, demonstrating notable inhibition of mycelial growth .
  • Anti-inflammatory Properties : Pyrazole compounds have been linked to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to endotoxin stimulation .

Antifungal Activity

A series of novel pyrazole carboxamide derivatives were synthesized from this compound. Among these, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity compared to standard treatments like boscalid, showcasing its potential as an effective antifungal agent .

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds were evaluated for their inhibitory activity with IC50 values indicating moderate efficacy, suggesting potential applications in treating conditions associated with elevated uric acid levels .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies that ensure high yields and purity. A notable method involves the reaction of N-methyl-3-amino pyrazole with halogens followed by diazotization and coupling with difluoromethyl trifluoroborate . This approach not only simplifies the process but also avoids isomer formation, yielding pure products suitable for biological testing.

Summary Table of Biological Activities

Activity Type Description Reference
AntifungalInhibition of phytopathogenic fungi
Anti-inflammatoryInhibition of TNF-α and NO production
Xanthine oxidase inhibitionModerate inhibitory activity against XO

Q & A

Basic: What synthetic strategies are effective for introducing iodine at the 4-position of pyrazole rings in [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid?

Methodological Answer:
Iodination of pyrazole derivatives typically employs electrophilic substitution or halogen exchange. For regioselective iodination at the 4-position:

  • Electrophilic iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperatures (0–25°C) to minimize side reactions .
  • Halogen exchange : Replace bromine or chlorine substituents via Ullmann-type coupling using CuI catalysts in polar aprotic solvents (e.g., DMF) .
    Validation : Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The acetic acid moiety appears as a singlet at δ ~4.5–5.0 ppm (CH₂) and a carboxylic proton at δ ~12–13 ppm (broad, exchangeable).
    • The difluoromethyl group (CF₂H) splits into a doublet of doublets (²JHF ~55–60 Hz) at δ ~6.0–6.5 ppm .
    • The iodine substituent deshields adjacent carbons, shifting the 4-position pyrazole carbon to δ ~140–150 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • Carboxylic acid C=O stretch at ~1700–1720 cm⁻¹.
    • C-F stretches (asymmetric/symmetric) at ~1100–1250 cm⁻¹ .

Advanced: How can researchers optimize iodination yields in the presence of acid-sensitive functional groups?

Methodological Answer:

  • Protection of the carboxylic acid : Convert the acetic acid group to a methyl ester using SOCl₂/MeOH before iodination to prevent decarboxylation or side reactions .
  • Low-temperature iodination : Perform reactions at –20°C with NIS in dichloromethane to reduce electrophilic attack on the pyrazole ring .
  • Post-iodination hydrolysis : Regenerate the carboxylic acid using NaOH/EtOH (1:1 v/v) at 60°C for 2 hours .
    Validation : Track ester protection/deprotection via TLC (Rf shift) and confirm purity via HPLC .

Advanced: How can contradictory spectroscopic data (e.g., ambiguous NOE correlations) be resolved for this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX software to refine crystal structures and resolve ambiguities in substituent orientation .
  • DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p) basis set) to validate electronic environments .
  • 2D NMR techniques : Employ HSQC and HMBC to correlate protons with adjacent carbons and clarify connectivity .

Advanced: What computational methods predict the reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer:

  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring. The 4-iodo position typically shows high electrophilicity due to electron-withdrawing effects of CF₂H and COOH .
  • Transition-state modeling : Use Gaussian or ORCA software to simulate Suzuki-Miyaura coupling pathways with Pd(PPh₃)₄ catalysts, optimizing solvent (THF vs. dioxane) and base (K₂CO₃ vs. Cs₂CO₃) .

Basic: What are key steps for derivatizing the acetic acid moiety into bioactive analogs?

Methodological Answer:

  • Amide formation : React the acid with SOCl₂ to form the acyl chloride, then treat with amines (e.g., benzylamine) in dry THF .
  • Esterification : Use DCC/DMAP coupling with alcohols (e.g., propargyl alcohol) to generate ester libraries for SAR studies .
  • Validation : Confirm derivatization via LC-MS (MW shift) and ¹H NMR (disappearance of COOH proton) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies targeting antifungal activity?

Methodological Answer:

  • Variable substituent libraries : Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups at the 4-position.
  • Bioassays : Test against Candida albicans (MIC assays) and Aspergillus niger (zone-of-inhibition), correlating activity with substituent electronegativity and steric bulk .
  • Computational docking : Use AutoDock Vina to model interactions with fungal CYP51 enzymes, prioritizing analogs with high binding scores .

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